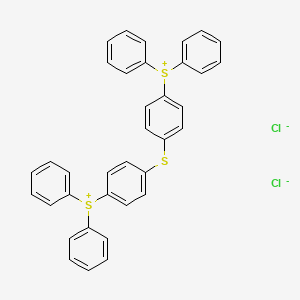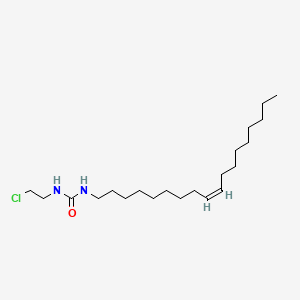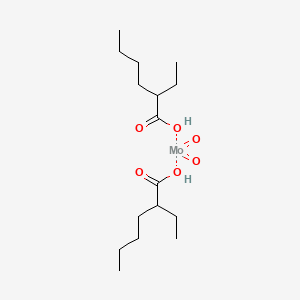
Bis(2-ethylhexanoato-O)dioxomolybdenum
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(2-Ethylhexanoato-o)dioxomolybdenum: is a chemical compound with the molecular formula C16H32MoO6 and a molecular weight of 416.382 g/mol . It is a coordination complex where molybdenum is bonded to two 2-ethylhexanoate ligands and two oxo groups. This compound is known for its applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis-(2-ethylhexanoato-o)dioxomolybdenum typically involves the reaction of molybdenum trioxide (MoO3) with 2-ethylhexanoic acid under controlled conditions. The reaction is carried out in an organic solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of bis-(2-ethylhexanoato-o)dioxomolybdenum follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Bis-(2-ethylhexanoato-o)dioxomolybdenum undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the molybdenum center is reduced.
Substitution: Ligand substitution reactions are common, where the 2-ethylhexanoate ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and organic peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrazine (N2H4) are used.
Substitution: Ligand exchange reactions often involve the use of other carboxylic acids or amines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield molybdenum(VI) oxo complexes, while reduction reactions can produce molybdenum(IV) species .
Applications De Recherche Scientifique
Bis-(2-ethylhexanoato-o)dioxomolybdenum has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including oxidation and polymerization reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Mécanisme D'action
The mechanism of action of bis-(2-ethylhexanoato-o)dioxomolybdenum involves its ability to coordinate with various substrates through its molybdenum center. The oxo groups play a crucial role in facilitating redox reactions, while the 2-ethylhexanoate ligands provide stability to the complex. The compound can interact with molecular targets, such as enzymes and cellular components, leading to its observed biological and catalytic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis-(2-pyridinecarboxamide)dioxomolybdenum: This compound is similar in structure but uses pyridinecarboxamide ligands instead of 2-ethylhexanoate.
Bis-(acetylacetonato)dioxomolybdenum: Another similar compound where acetylacetonate ligands are used.
Uniqueness
Bis-(2-ethylhexanoato-o)dioxomolybdenum is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The 2-ethylhexanoate ligands provide a balance of hydrophobicity and steric bulk, making the compound suitable for various applications in both aqueous and organic media .
Propriétés
Numéro CAS |
94232-43-6 |
|---|---|
Formule moléculaire |
C16H32MoO6 |
Poids moléculaire |
416.4 g/mol |
Nom IUPAC |
dioxomolybdenum;2-ethylhexanoic acid |
InChI |
InChI=1S/2C8H16O2.Mo.2O/c2*1-3-5-6-7(4-2)8(9)10;;;/h2*7H,3-6H2,1-2H3,(H,9,10);;; |
Clé InChI |
GJZOHWQPJJUUGO-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.O=[Mo]=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


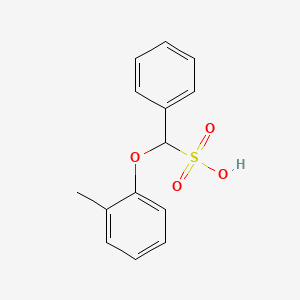
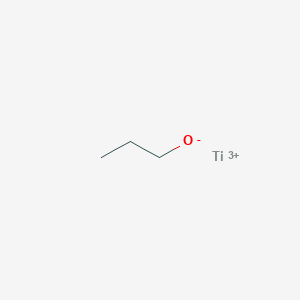
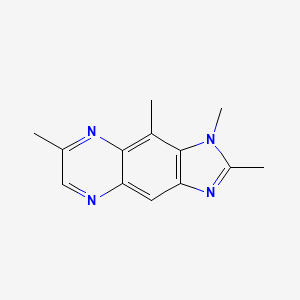

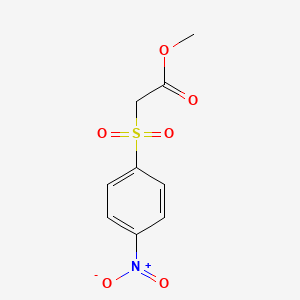
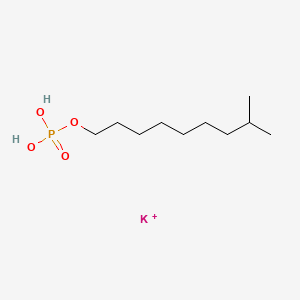
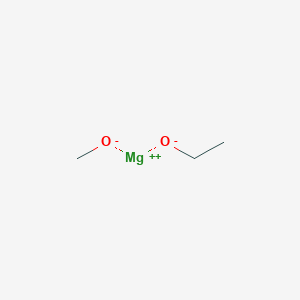
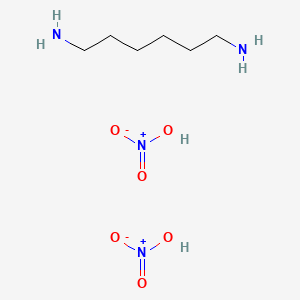
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)

